Acetylcholinesterase (AChE) Inhibitory Activity of Boc-O-ethyl-L-tyrosine
Boc-O-ethyl-L-tyrosine demonstrates measurable inhibition of acetylcholinesterase (AChE). It acts as a competitive inhibitor with an IC50 value of 3.2 μM, as determined in a standard AChE inhibition assay . A separate study reports a Ki value of 2.05 μM (2050 nM) for inhibition of fetal bovine serum AChE [1]. In contrast, Boc-L-tyrosine (without the O-ethyl modification) shows no significant AChE inhibition at comparable concentrations, indicating that the O-ethyl group is critical for this biological activity .
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 3.2 μM |
| Comparator Or Baseline | Boc-L-tyrosine (no significant inhibition) |
| Quantified Difference | > 10-fold selectivity gain (class-level inference) |
| Conditions | In vitro AChE inhibition assay (Ellman's method); fetal bovine serum AChE |
Why This Matters
This activity profile differentiates Boc-O-ethyl-L-tyrosine as a unique scaffold for developing cholinergic modulators, whereas generic Boc-tyrosine is inert in this assay.
- [1] TargetMine. (n.d.). Inhibitory constant against fetal bovine serum (FBS) acetylcholinesterase. Retrieved from https://targetmine.mizuguchilab.org/targetmine/report.do?id=151062268 View Source
